molecular formula C16H20N2O3 B4167288 N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4167288
M. Wt: 288.34 g/mol
InChI Key: QHVGYFWUTXUZNX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields This compound belongs to the class of pyrrolidinecarboxamides, which are characterized by a pyrrolidine ring attached to a carboxamide group

Properties

IUPAC Name

N-(4-acetylphenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)18-9-13(8-15(18)20)16(21)17-14-6-4-12(5-7-14)11(3)19/h4-7,10,13H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGYFWUTXUZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide typically involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This method enables the efficient synthesis of the Michael adduct in a single step with satisfactory overall yield . The reaction conditions are designed to be eco-friendly, highly efficient, and result in faster reactions without the use of hazardous chemicals .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of greener solvents and phase-transfer catalysts may be employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide can be compared with other similar compounds, such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide derivatives

These compounds share structural similarities but differ in their functional groups and specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
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N-(4-acetylphenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

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